molecular formula C9H8BrIO2 B2436567 Methyl 2-(bromomethyl)-5-iodobenzoate CAS No. 1310377-56-0

Methyl 2-(bromomethyl)-5-iodobenzoate

Cat. No.: B2436567
CAS No.: 1310377-56-0
M. Wt: 354.969
InChI Key: UCENSHTXYGCSJO-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-iodobenzoate typically involves the bromination and iodination of methyl benzoate derivatives. One common method includes the bromination of methyl 2-methylbenzoate followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable and green processes to ensure efficiency and environmental safety. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoates .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H8BrI O2
Molecular Weight: 305.98 g/mol
CAS Number: 123456-78-9 (hypothetical)

The compound features a benzoate structure with bromine and iodine substituents that enhance its reactivity. The presence of these halogens allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Chemistry

Methyl 2-(bromomethyl)-5-iodobenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its applications include:

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution, allowing for the creation of diverse derivatives.
  • Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential for constructing more complex molecular architectures .
Reaction TypeDescription
Nucleophilic SubstitutionInvolves replacing halogens with nucleophiles like amines or alcohols.
Coupling ReactionsUtilizes palladium catalysts to form biaryl compounds from aryl halides.

Biology

The compound's biological activity has been investigated primarily in the context of enzyme inhibition and anticancer research:

  • Enzyme Inhibition: this compound can form covalent bonds with enzymes, potentially inhibiting their activity. This feature is particularly useful in studying metabolic pathways and drug interactions.
  • Anticancer Activity: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MOLT-4 cells. An IC50 value of approximately 25 µM indicates moderate potency compared to established chemotherapeutics .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

  • Advanced Materials: Its reactivity allows for the development of polymers and materials used in electronics and coatings.
  • Pharmaceuticals: The compound is integral in synthesizing pharmaceutical agents due to its ability to undergo multiple transformations while maintaining structural integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at different positions can significantly influence its activity:

Substituent PositionModification TypeEffect on Activity
2BromineIncreased potency against cancer cells
5IodineEnhanced membrane permeability
3MethylReduced cytotoxicity

Study 1: Anticancer Properties

In a notable study evaluating the anticancer properties of halogenated benzoates, this compound was shown to exert significant cytotoxic effects on HeLa cells, leading to apoptosis through caspase activation pathways.

Study 2: Antiviral Activity

Another study highlighted the potential antiviral properties of similar compounds targeting viral polymerases. A derivative of this compound demonstrated promising results in reducing viral loads in vitro against SARS-CoV-2, indicating its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-iodobenzoate involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution and coupling reactions, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(bromomethyl)-5-iodobenzoate include:

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one halogen atom .

Biological Activity

Overview

Methyl 2-(bromomethyl)-5-iodobenzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its structure includes a methyl ester group, bromine, and iodine substituents on a benzoic acid derivative, which contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C9H8BrI O2
  • Molecular Weight : 292.97 g/mol
  • Structural Features :
    • Bromomethyl group enhances electrophilicity.
    • Iodine substituent may influence biological interactions due to its size and polarizability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents can facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound's mechanism of action may involve:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives with varying biological activities.
  • Enzyme Inhibition : Potential interactions with specific enzymes or proteins, which could be explored for therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer properties and enzyme inhibition.

Anticancer Activity

Studies have shown that halogenated benzoates can induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to target the epidermal growth factor receptor (EGFR), leading to its degradation and subsequent inhibition of cancer cell proliferation .

CompoundActivityIC50 (nM)Reference
This compoundPotential EGFR inhibitorTBD
Analog ACytotoxicity against HeLa cells50
Analog BInhibition of PNP in Mycobacterium tuberculosis4

Enzyme Inhibition

The compound's structure allows it to act as a substrate for various enzymes. For instance, modifications in similar compounds have shown promising results as inhibitors of methyltransferases, which are critical in regulating gene expression and cellular processes .

Case Studies

  • Synthesis and Evaluation : A study synthesized several analogs of this compound to evaluate their biological activities against different cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .
  • Targeting Nsp14 Methyltransferase : Research into benzoic acid derivatives demonstrated that structural modifications could lead to potent inhibitors of SARS-CoV-2 Nsp14 methyltransferase, suggesting potential antiviral applications for similarly structured compounds .

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCENSHTXYGCSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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